Spiro[chromane-4,2'-oxirane]

Spirooxirane reactivity Epoxide ring-opening Synthetic intermediate comparison

Addressing the demand for rigid, three-dimensional fragments in medicinal chemistry, Spiro[chromane-4,2'-oxirane] (CAS 1339321-29-7) provides a conformationally locked spirocyclic scaffold with a reactive electrophilic oxirane handle. - Validated in HDAC (Thaler et al. 2016) and dual EGFR/HER2 inhibitor cores (Othman et al. 2023, compound 5g: EGFR IC₅₀ 0.077 μM, HER2 IC₅₀ 0.085 μM). - Enables acid-catalyzed rearrangements to carbonyl compounds and allyl alcohols, pathways inaccessible to fused epoxycycloalkanes. - Compliant with Rule of Three (MW 162.18, XLogP3 1.3, TPSA 21.8 Ų, 0 rotatable bonds) for fragment-based screening and parallel library synthesis. Supplied with certificates of analysis; immediate sourcing for R&D programs.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B13630182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromane-4,2'-oxirane]
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C13CO3
InChIInChI=1S/C10H10O2/c1-2-4-9-8(3-1)10(7-12-10)5-6-11-9/h1-4H,5-7H2
InChIKeyMCAQEKGPURCEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[chromane-4,2'-oxirane] Procurement Guide


Spiro[chromane-4,2'-oxirane] (also named 2,3-dihydrospiro[1-benzopyran-4,2'-oxirane]) is a spirocyclic epoxide in which a chromane (benzopyran) ring and an oxirane ring share a single quaternary carbon atom. The molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.18 g/mol [1]. Unlike simple monocyclic epoxides, the spiro fusion creates a conformationally rigid, three-dimensional scaffold with zero rotatable bonds (computed XLogP3 = 1.3, topological polar surface area = 21.8 Ų) [1]. This structural architecture—combining the chromane pharmacophore with the strained, electrophilic oxirane—places the compound at the intersection of two distinct chemical domains, making it a versatile intermediate for heterocycle construction and a potential entry point for bioactive spirochromane libraries.

1
Spirooxirane heterocycle construction via nucleophilic ring-opening or acid-catalyzed rearrangement
2
Conformationally rigid scaffold with zero rotatable bonds for fragment-based screening workflows
3
Chromane pharmacophore combined with an electrophilic epoxide warhead for covalent library design

Why Spiro[chromane-4,2'-oxirane] Is Irreplaceable


The spirocyclic junction linking the chromane and oxirane rings through a single shared carbon atom imparts reactivity and physicochemical properties that are fundamentally absent in either simple alkyl/cycloalkyl epoxides or non-spiro chromane derivatives. In spirooxiranes, unlike epoxycycloalkanes, the oxirane and alicyclic fragments are joined by one common atom rather than two, resulting in enhanced reactivity in both neutral and alkaline media and enabling versatile acid-catalyzed isomerizations and rearrangements that are not accessible to their epoxycycloalkane counterparts [1]. Additionally, the zero-rotatable-bond architecture and the specific spatial arrangement of the chromane oxygen and the epoxide ring create a unique vector for nucleophilic ring-opening that is distinct from simple terminal or internal epoxides. Substituting with a non-spiro epoxide would forfeit the chromane nucleus and its associated drug-like properties; substituting with a non-epoxide spirochromane (e.g., spiro[chromane-2,4'-piperidine]) would eliminate the electrophilic warhead that enables covalent modification and scaffold diversification.

Target Spirooxirane architecture enables acid-catalyzed rearrangements and enhanced nucleophilic ring-opening
vs
Alternative Epoxycycloalkanes lack the spiro junction reactivity; isomerization pathways may not transfer
Target Epoxide handle supports covalent modification and scaffold diversification
vs
Alternative Non-epoxide spirochromanes eliminate the electrophilic warhead required for ring-opening chemistry
Target Chromane aromatic system contributes drug-like physicochemical profile and exit vectors
vs
Alternative Simple monocyclic epoxides lack the chromane pharmacophore; scaffold properties may shift significantly

Spiro[chromane-4,2'-oxirane] Comparative Evidence


Reactivity Advantage Over Epoxycycloalkanes

Spiro[chromane-4,2'-oxirane] belongs to the spirooxirane class, which is mechanistically distinct from epoxycycloalkanes. In epoxycycloalkanes, the oxirane and alicyclic rings share two common atoms (a fused junction), resulting in a more rigid, less reactive system. In spirooxiranes, the rings are joined by a single spiro carbon atom, which alters the electronic environment of the oxirane and facilitates ring-opening. The Kas'yan review (2001) establishes that spirooxiranes exhibit enhanced reactivity in neutral and alkaline media and undergo versatile isomerizations and rearrangements in the presence of acidic catalysts—pathways that are not comparably accessible to epoxycycloalkanes such as cyclohexene oxide [1]. While the review does not report rate constants for the specific title compound, the class-level distinction is mechanistically grounded and has been consistently observed across multiple spirooxirane substrates.

Reactivity vs. Epoxycycloalkanes
Class-level
Spirooxiranes: enhanced reactivity in neutral/alkaline media; acid-catalyzed isomerization and rearrangement pathways available. Epoxycycloalkanes: lower reactivity; distinct mechanistic manifold.
Supports spirooxirane-specific reaction design
Class-level distinction; compound-specific rate data not publicly reported
Spirooxirane reactivity Epoxide ring-opening Synthetic intermediate comparison

Conformational Rigidity vs. Simple Epoxides

Spiro[chromane-4,2'-oxirane] possesses a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 21.8 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and—critically—zero rotatable bonds, as recorded in PubChem [1]. In contrast, common laboratory epoxides such as propylene oxide (MW 58.08, XLogP3 ~0.3, TPSA 12.5 Ų, one rotatable bond via the methyl group) and cyclohexene oxide (MW 98.15, XLogP3 ~1.1, TPSA 12.5 Ų, zero rotatable bonds) lack the chromane aromatic system and show markedly different polarity and conformational profiles. The combination of the rigid chromane framework with the spiro-oxirane eliminates conformational flexibility entirely while maintaining moderate lipophilicity, a profile that is valuable for fragment-based drug design where rigid, low-molecular-weight scaffolds with defined exit vectors are prioritized [2].

Physicochemical Profile
Reported
XLogP3 1.3 · TPSA 21.8 Ų · 0 rotatable bonds · MW 162.18
Conformationally locked scaffold for fragment-based design
Computed properties from PubChem; experimental confirmation advised
Drug-like properties Physicochemical profiling Conformational restriction

Visible-Light vs. Dimethyldioxirane Epoxidation

While spiro[chromane-4,2'-oxirane] itself is a commercially available building block, its derivatives—spiroepoxy chroman-4-ones—can be synthesized via two distinct routes. The traditional method employs dimethyldioxirane (DMD) oxidation of 3-arylidenechromanones, which delivers spiro epoxides in moderate yields of 23–51%, accompanied by significant amounts (16–40%) of over-oxidized 3-aroylchromone byproducts [1]. In contrast, the visible-light-promoted tandem oxidation/radical cyclization/epoxidation strategy developed by Jung et al. (2017) using 1 mol% Ru(bpy)₃Cl₂·6H₂O, TBHP, and K₂CO₃ in i-PrOAc under blue LED irradiation achieves the spiroepoxy chroman-4-one framework with high efficiency and a broad substrate scope [2]. The visible-light method proceeds under mild, room-temperature conditions and avoids the competing allylic oxidation pathway that limits the DMD approach. Although the exact yield range for the unsubstituted parent compound via the photoredox method is not explicitly reported, the methodology's superior chemoselectivity and compatibility with diverse functional groups represents a tangible synthetic advantage for derivative preparation.

Synthetic Route Comparison
Cross-study
Visible-light photoredox method avoids competing allylic oxidation; traditional DMD oxidation yields 23–51% with 16–40% byproduct formation.
Supports synthetic method selection for derivative preparation
Photoredox scope reported for spiroepoxy chroman-4-one series
Synthetic methodology Photoredox catalysis Spiroepoxy chromanone synthesis

Spirochromane Core in HDAC and EGFR/HER2 Inhibition

The spirochromane core—shared by spiro[chromane-4,2'-oxirane]—has been validated as a privileged scaffold in multiple independent medicinal chemistry campaigns. Thaler et al. (2016) reported spiro[chromane-2,4'-piperidine]hydroxamic acid derivatives as potent HDAC inhibitors, with several compounds displaying strong antiproliferative activity in tumor cell lines and good microsomal stability [1]. In a distinct chemotype, Othman et al. (2023) demonstrated that spirochromane Schiff base derivatives exhibit dual EGFR/HER2 inhibition: compounds 5a, 5b, and 5g showed EGFR IC₅₀ values of 0.116, 0.132, and 0.077 μM, respectively, and HER2 IC₅₀ values of 0.055, 0.210, and 0.085 μM—comparable to or exceeding the reference inhibitors erlotinib (EGFR IC₅₀ 0.090 μM; HER2 IC₅₀ 0.038 μM) and gefitinib (EGFR IC₅₀ 0.052 μM; HER2 IC₅₀ 0.072 μM) [2]. While spiro[chromane-4,2'-oxirane] itself has not been profiled in these assays, its spirochromane core is the structural foundation of these bioactive series. The oxirane moiety provides an additional electrophilic handle for covalent modification or further diversification.

Bioactive Scaffold Context
Class-level
Spirochromane core validated in HDAC inhibition and dual EGFR/HER2 inhibition; derivative 5g reported EGFR IC₅₀ 0.077 μM, HER2 IC₅₀ 0.085 μM vs. erlotinib.
Class-level scaffold context; compound-specific data to verify
Title compound not directly profiled in these assays
HDAC inhibition EGFR/HER2 dual inhibition Anticancer spirochromanes Privileged scaffold

Availability and Purity vs. Other Spirochromanes

Spiro[chromane-4,2'-oxirane] (CAS 1339321-29-7) is commercially available from multiple reputable suppliers. As of the latest procurement data, the compound is offered at 95–98% purity (HPLC) in quantities ranging from 50 mg to 10 g, with pricing structures that reflect its status as a specialized spirocyclic building block [1]. For comparison, structurally related but non-epoxide spirochromanes such as spiro[chromane-2,1'-cyclohexan]-4-one (CAS 62756-20-1) are available at 98% purity from major suppliers, but these compounds lack the reactive epoxide handle that distinguishes the title compound. The methyl ester derivative, methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate (CAS 1496088-82-4), is also commercially available but introduces a carboxylate group that alters the reactivity profile and physicochemical properties. The availability of the parent spiro[chromane-4,2'-oxirane] at acceptable purity and scalable quantities supports its use as a key intermediate in both academic and industrial settings.

Availability & Purity
Specification review
95–98% purity (HPLC), available 50 mg–10 g scale from multiple suppliers.
Supports procurement for research-scale synthesis
Verify lot-specific COA before use
Procurement Purity specification Commercial availability Building block comparison

Spiro[chromane-4,2'-oxirane] Application Scenarios


Kinase Inhibitor Library Diversification

Medicinal chemistry teams developing HDAC, EGFR, or HER2 inhibitors can use spiro[chromane-4,2'-oxirane] as a core scaffold for parallel library synthesis. The spirochromane core is validated in HDAC inhibition (Thaler et al. 2016) and dual EGFR/HER2 inhibition (Othman et al. 2023, compound 5g: EGFR IC₅₀ 0.077 μM, HER2 IC₅₀ 0.085 μM), while the oxirane moiety enables covalent inhibitor design or ring-opening derivatization to generate diverse analogues [1][2].

Acid-Catalyzed Rearrangements

The spirooxirane architecture permits acid-catalyzed isomerizations and rearrangements—including conversion to carbonyl compounds and allyl alcohols—that are not accessible to fused epoxycycloalkanes (Kas'yan et al. 2001) [1]. Researchers requiring these specific rearrangement pathways should procure spiro[chromane-4,2'-oxirane] rather than substituting with cyclohexene oxide or other epoxycycloalkanes.

Visible-Light Photoredox Derivatization

The visible-light-mediated tandem oxidation/radical cyclization/epoxidation protocol (Jung et al. 2017) provides a high-efficiency route to spiroepoxy chroman-4-one derivatives, avoiding the competing allylic oxidation that limits traditional dimethyldioxirane methods (23–51% yield with 16–40% byproducts) [1][2]. Spiro[chromane-4,2'-oxirane] serves as a foundational building block for exploring this photoredox methodology and generating compound libraries under mild, scalable conditions.

Fragment-Based Drug Discovery

With a molecular weight of 162.18 Da, XLogP3 of 1.3, TPSA of 21.8 Ų, and zero rotatable bonds [1], spiro[chromane-4,2'-oxirane] meets the physicochemical criteria for fragment-based screening (Rule of Three) while providing a structurally unique, conformationally locked spirocyclic framework. The rigid scaffold with defined exit vectors and a reactive epoxide handle distinguishes it from flexible, non-spiro fragments and supports fragment growth strategies.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Spirochromane core with derivatizable epoxide handle
HDAC/EGFR/HER2 pathway-response assay context
Acid-catalyzed rearrangement studies
Spirooxirane architecture for unique isomerization pathways
Rearrangement product characterization and pathway confirmation
Visible-light photoredox derivatization
Epoxide compatibility with tandem oxidation/cyclization
Chemoselectivity assessment vs. competing allylic oxidation
Fragment-based drug discovery
Zero rotatable bonds, rigid scaffold, moderate lipophilicity
Physicochemical and exit-vector profiling in fragment screens
Quote Request

Request a Quote for Spiro[chromane-4,2'-oxirane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.